
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number 1093750-93-6 . It has a molecular weight of 168.12 . The IUPAC name for this compound is 3-(trifluoromethyl)cyclobutanecarboxylic acid . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is 1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 168.12 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid:
Pharmaceutical Development
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is widely used in the pharmaceutical industry as a building block for the synthesis of various drugs. Its unique trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds. This compound is particularly valuable in the development of antiviral, anticancer, and anti-inflammatory drugs .
Agrochemical Research
In agrochemical research, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is utilized to create novel pesticides and herbicides. The trifluoromethyl group contributes to the increased potency and environmental stability of these agrochemicals, making them more effective in protecting crops from pests and diseases .
Material Science
This compound is also significant in material science, where it is used to synthesize fluorinated polymers and materials. These materials exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, which are essential for various industrial applications, including coatings, adhesives, and sealants .
Medicinal Chemistry
In medicinal chemistry, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid serves as a key intermediate in the synthesis of complex organic molecules. Its incorporation into drug molecules can improve their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), leading to more effective and safer medications .
Organic Synthesis
The compound is a valuable reagent in organic synthesis, particularly in the formation of cyclobutane derivatives. Its trifluoromethyl group can influence the reactivity and selectivity of chemical reactions, enabling the creation of diverse and complex molecular structures for research and development purposes .
Biochemical Research
In biochemical research, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is used to study enzyme interactions and protein-ligand binding. The trifluoromethyl group can act as a probe in NMR spectroscopy and other analytical techniques, providing insights into the molecular mechanisms of biological processes .
Environmental Science
The compound’s stability and resistance to degradation make it useful in environmental science for studying the behavior and fate of fluorinated organic compounds in the environment. It can help in understanding the impact of fluorinated pollutants and developing strategies for their remediation .
Chemical Engineering
In chemical engineering, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is employed in the design and synthesis of novel catalysts. These catalysts can enhance the efficiency and selectivity of chemical reactions, leading to more sustainable and cost-effective industrial processes .
Safety and Hazards
Mécanisme D'action
Mode of Action
These cyclobutanones can be converted to their CF3 carbinols upon treatment with TMSCF3 and a fluoride source .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid is currently lacking .
Propriétés
IUPAC Name |
3-(trifluoromethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSULKAPJHICPKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1093750-93-6 |
Source


|
| Record name | 3-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

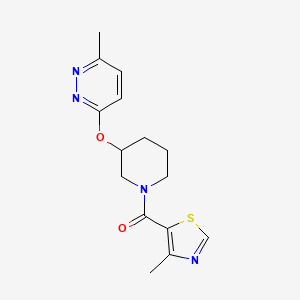
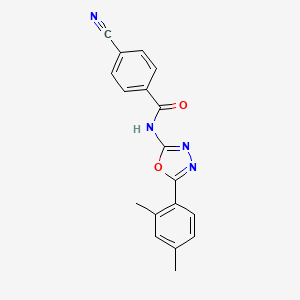
![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

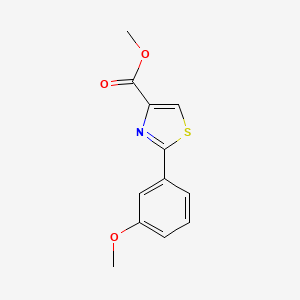

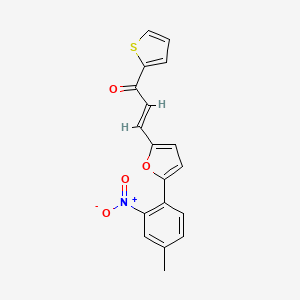
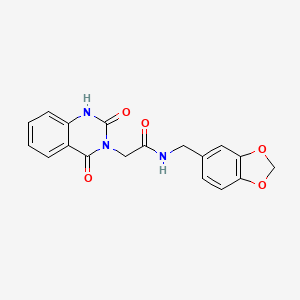
![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)
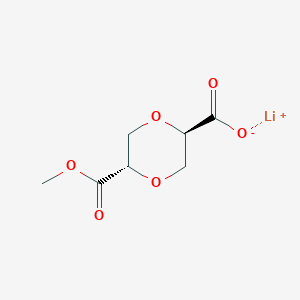
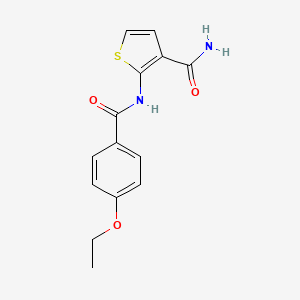
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)
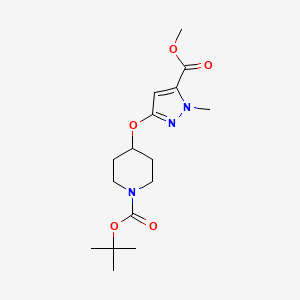
![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)